molecular formula C11H12N2O2 B8381297 (4-Methoxymethylbenzoylamino)-acetonitrile

(4-Methoxymethylbenzoylamino)-acetonitrile

Cat. No.: B8381297
M. Wt: 204.22 g/mol
InChI Key: VBGOIWYJKBTRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxymethylbenzoylamino)-acetonitrile is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(cyanomethyl)-4-(methoxymethyl)benzamide

InChI

InChI=1S/C11H12N2O2/c1-15-8-9-2-4-10(5-3-9)11(14)13-7-6-12/h2-5H,7-8H2,1H3,(H,13,14)

InChI Key

VBGOIWYJKBTRFQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)NCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (18.868, 0.47M) was dissolved in water (150 ml) and added to a stirred mixture of aminoacetonitrile bisulphate (24.23 g, 0.157M) and 4-methoxymethyl benzoyl chloride (29.9 g, 0.157M) in ethyl acetate (150 ml). The reaction was stirred for 21/2 hours at room temperature, the ethyl acetate layer was separated off and the aqueous layer re-extracted with ethyl acetate. The ethyl acetate extracts were combined, dried over magnesium sulphate and evaporated to give a white solid. This was recrystallised from chloroform 80:100 petrol to give white plates, (24.5 gm), mpt 107°-108° C.
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Quantity
29.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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